S-(2-Methoxyphenyl) 4-chlorobenzene-1-carbothioate
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Overview
Description
S-(2-Methoxyphenyl) 4-chlorobenzene-1-carbothioate: is an organic compound that features a combination of aromatic rings and a carbothioate group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Methoxyphenyl) 4-chlorobenzene-1-carbothioate typically involves the reaction of 2-methoxyphenol with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate ester, which is then treated with a thiol reagent to yield the final carbothioate product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: S-(2-Methoxyphenyl) 4-chlorobenzene-1-carbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or thioether.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
S-(2-Methoxyphenyl) 4-chlorobenzene-1-carbothioate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of S-(2-Methoxyphenyl) 4-chlorobenzene-1-carbothioate involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
- S-(2-Methoxyphenyl) 4-chlorobenzene-1-carboxylate
- S-(2-Methoxyphenyl) 4-chlorobenzene-1-sulfonate
- S-(2-Methoxyphenyl) 4-chlorobenzene-1-phosphate
Comparison: S-(2-Methoxyphenyl) 4-chlorobenzene-1-carbothioate is unique due to the presence of the carbothioate group, which imparts distinct chemical reactivity and properties compared to its analogs. For example, the carbothioate group can undergo specific oxidation and reduction reactions that are not possible with carboxylate or sulfonate groups .
Properties
CAS No. |
920505-16-4 |
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Molecular Formula |
C14H11ClO2S |
Molecular Weight |
278.8 g/mol |
IUPAC Name |
S-(2-methoxyphenyl) 4-chlorobenzenecarbothioate |
InChI |
InChI=1S/C14H11ClO2S/c1-17-12-4-2-3-5-13(12)18-14(16)10-6-8-11(15)9-7-10/h2-9H,1H3 |
InChI Key |
WEYAGNGMNQBCMA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1SC(=O)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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